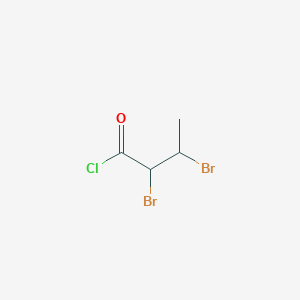

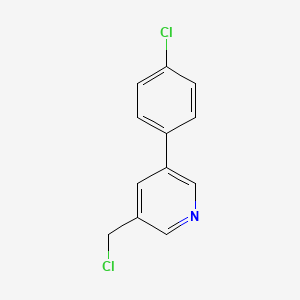

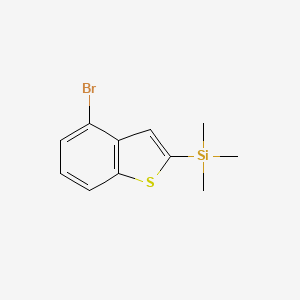

![molecular formula C19H22N2O4S B8538394 [4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid](/img/structure/B8538394.png)

[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de [4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO típicamente implica la reacción de un derivado de piperidina con un derivado de cloruro de bencenosulfonilo en condiciones básicas. La reacción se suele llevar a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, y se utiliza una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Es probable que se utilicen rutas sintéticas y condiciones de reacción similares a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

[4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo sulfonilo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones de sustitución generalmente requieren un nucleófilo y un disolvente adecuado .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir sulfuros .

Aplicaciones Científicas De Investigación

Química

En química, [4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología

En biología, este compuesto se estudia por sus posibles actividades biológicas. Se ha investigado por sus interacciones con varias enzimas y receptores, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Medicina

En medicina, [4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO se explora por su potencial como candidato a fármaco. Sus interacciones con objetivos moleculares como enzimas y receptores lo convierten en un compuesto prometedor para el descubrimiento de fármacos .

Industria

En la industria, este compuesto puede utilizarse en la producción de productos farmacéuticos y otros productos químicos finos. Su versatilidad y reactividad lo convierten en un intermedio valioso en varios procesos industriales .

Mecanismo De Acción

El mecanismo de acción de [4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Estas interacciones pueden modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y los objetivos moleculares involucrados aún se están investigando .

Comparación Con Compuestos Similares

Compuestos similares

Fenilpiperidina: Un compuesto padre con una estructura similar.

Derivados de bencenosulfonilo: Compuestos con un grupo bencenosulfonilo unido a varios grupos funcionales.

Derivados de piperidina: Compuestos que contienen un anillo de piperidina con varios sustituyentes.

Singularidad

[4-(4-FENIL-PIPERIDIN-1-IL)-BENZENOSULFONILAMINO]-ÁCIDO ACÉTICO es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con una amplia gama de objetivos moleculares lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

Fórmula molecular |

C19H22N2O4S |

|---|---|

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

2-[[4-(4-phenylpiperidin-1-yl)phenyl]sulfonylamino]acetic acid |

InChI |

InChI=1S/C19H22N2O4S/c22-19(23)14-20-26(24,25)18-8-6-17(7-9-18)21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16,20H,10-14H2,(H,22,23) |

Clave InChI |

GNSLACGSDSJAIQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NCC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

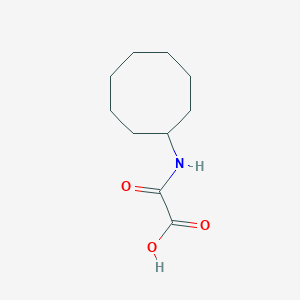

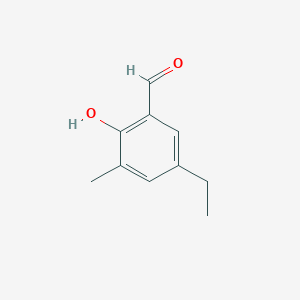

![1-[3,5-Bis(dimethylamino)-4-methylphenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8538376.png)

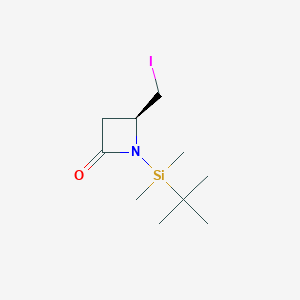

![13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B8538385.png)

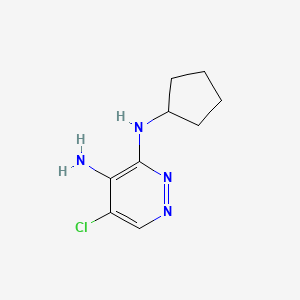

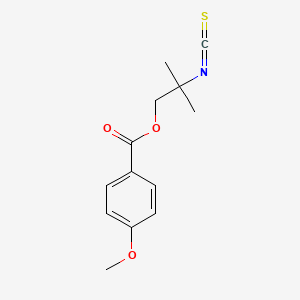

![6-Trimethylsilanylethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8538393.png)